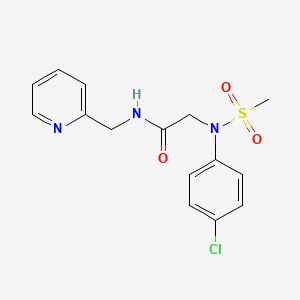
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, also known as CGP 52432, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the GABA-B receptor, which is a key player in the central nervous system. In
Mécanisme D'action
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432 is a selective antagonist of the GABA-B receptor, which is a member of the G protein-coupled receptor family. The GABA-B receptor is widely distributed in the central nervous system and plays a key role in the modulation of neurotransmitter release and neuronal excitability. By blocking the GABA-B receptor, this compound 52432 inhibits the inhibitory effects of GABA, leading to an increase in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound 52432 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety-like behavior, increase pain threshold, and suppress seizures. Additionally, this compound 52432 has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432 is its potency and selectivity for the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432. One area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further studies are needed to explore its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of more potent and selective GABA-B receptor antagonists may lead to the discovery of new therapeutic agents for these disorders.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 52432 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, this compound 52432 has been investigated for its potential use in the treatment of addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-23(21,22)19(14-7-5-12(16)6-8-14)11-15(20)18-10-13-4-2-3-9-17-13/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZPGWZFPZHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2-adamantyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3467455.png)
![4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3467462.png)
![4-bromo-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B3467474.png)
![4-methoxy-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467476.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B3467486.png)
![ethyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3467492.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3467499.png)

![ethyl 4-{N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3467508.png)

![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3467526.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467530.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3467531.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467533.png)